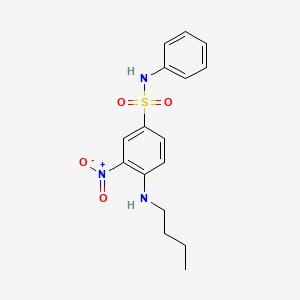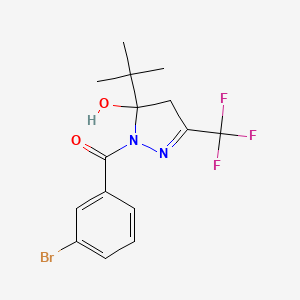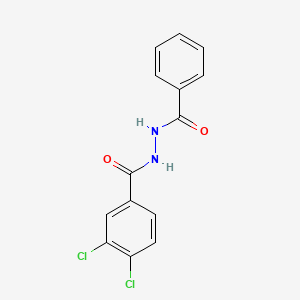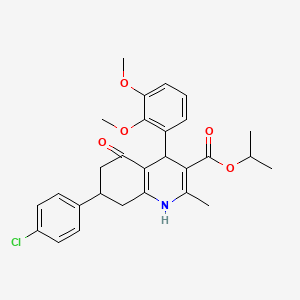
4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide, commonly known as BB-94, is a chemical compound that has been widely used in scientific research for its various applications. This compound belongs to the class of sulfonamide molecules, which are known for their therapeutic properties. BB-94 is an inhibitor of matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of extracellular matrix (ECM) components.
Wirkmechanismus
BB-94 inhibits the activity of 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide by binding to the active site of the enzyme. 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide are zinc-dependent enzymes that require a zinc ion for their catalytic activity. BB-94 binds to the zinc ion and prevents the enzyme from catalyzing the degradation of ECM components. This leads to the accumulation of ECM components, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
BB-94 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the invasion and metastasis of cancer cells by preventing the degradation of ECM components. It has also been shown to reduce the severity of arthritis by inhibiting the activity of 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide. BB-94 has been studied for its potential cardioprotective effects by preventing the degradation of ECM components in the heart. However, BB-94 has also been shown to have some limitations in lab experiments.
Vorteile Und Einschränkungen Für Laborexperimente
BB-94 has several advantages for lab experiments. It is a potent MMP inhibitor and has been extensively studied for its various applications. It is also commercially available, making it easily accessible for researchers. However, BB-94 has some limitations in lab experiments. It is a non-specific inhibitor and can inhibit the activity of other enzymes besides 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide. It can also be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
BB-94 has several potential future directions for scientific research. It can be studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases. It can also be studied for its potential cardioprotective effects in the heart. Further research can be done to develop more specific MMP inhibitors that can overcome the limitations of BB-94. Additionally, BB-94 can be studied for its potential applications in tissue engineering and regenerative medicine.
Synthesemethoden
BB-94 can be synthesized using a two-step process. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline to form 4-nitro-N-phenylbenzenesulfonamide. In the second step, the butylamine is added to this intermediate product to obtain BB-94. The product is then purified by recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
BB-94 has been extensively used in scientific research for its various applications. It is primarily used as an MMP inhibitor and has been shown to inhibit the activity of various 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, and MMP-9. 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide play a crucial role in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis. Therefore, BB-94 has been studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-3-11-17-15-10-9-14(12-16(15)19(20)21)24(22,23)18-13-7-5-4-6-8-13/h4-10,12,17-18H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIDKSVHTOXXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5113678.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5113691.png)
![2-(methoxymethyl)-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5113692.png)
![6-ethyl-2-mercapto-6-methyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5113697.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5113705.png)
![3,3'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(2-methylbenzoic acid)](/img/structure/B5113708.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B5113716.png)
![3,3,6,6-tetramethyl-9-[3-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5113725.png)



![5-(3-nitrophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5113781.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5113797.png)
![methyl 3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5113805.png)